ethyl ({4-(4-fluorophenyl)-5-[(2-furoylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate
Description
Ethyl ({4-(4-fluorophenyl)-5-[(2-furoylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate is a triazole-based derivative featuring a 4-fluorophenyl group at position 4, a (2-furoylamino)methyl substituent at position 5, and an ethyl thioacetate ester at position 3 of the triazole core. This compound is structurally designed to combine electron-withdrawing (fluorophenyl), hydrogen-bonding (furoylamino), and lipophilic (thioacetate ester) moieties, which are critical for modulating biological activity, solubility, and metabolic stability . Its synthesis typically involves nucleophilic substitution or microwave-assisted reactions, as seen in analogous triazole derivatives .
Properties
IUPAC Name |
ethyl 2-[[4-(4-fluorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O4S/c1-2-26-16(24)11-28-18-22-21-15(10-20-17(25)14-4-3-9-27-14)23(18)13-7-5-12(19)6-8-13/h3-9H,2,10-11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYQYDHZGBJMPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl ({4-(4-fluorophenyl)-5-[(2-furoylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHFOS
- IUPAC Name : this compound
This compound features a triazole ring, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. A study evaluated various triazole derivatives against different cancer cell lines. This compound demonstrated promising activity against the colon carcinoma HCT-116 cell line with an IC value of 6.2 μM. Additionally, it showed activity against the human breast cancer T47D cell line with IC values of 43.4 μM and 27.3 μM for other derivatives tested .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties. A series of tests against various bacterial strains revealed that this compound exhibited stronger antibacterial activity compared to antifungal activity. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like chloramphenicol .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, the compound has shown potential anti-inflammatory effects. In vitro studies demonstrated that it inhibited the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism through which the compound may exert protective effects in inflammatory diseases .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs are categorized based on modifications to the triazole core, aryl/heteroaryl substituents, and functional groups (e.g., thioethers, esters, amides). Key comparisons include:
Table 1: Structural and Functional Comparisons
Substituent-Driven Properties
- Fluorophenyl Group : The 4-fluorophenyl group in the target compound enhances metabolic stability and binding affinity via hydrophobic and π-π interactions, similar to SR24463 () and fluorophenyl-containing thiazoles () .
- Thioacetate Ester : The ethyl thioacetate ester improves membrane permeability compared to carboxylic acid derivatives (e.g., hydroxamates in SR24463) but may reduce metabolic stability .
- Furoylamino vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
